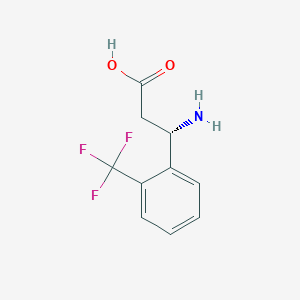

(S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid

Übersicht

Beschreibung

(S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid is a phenylalanine derivative that contains a trifluoromethyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using trifluoroacetic anhydride as the trifluoromethyl source, along with other reagents such as triphenyl phosphine and dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group may yield oxo derivatives, while reduction of the carboxylic acid group may yield alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Role in Drug Synthesis:

(S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid is utilized as a critical building block in the synthesis of pharmaceuticals. Its structural properties allow it to modulate neurotransmitter activity, making it particularly valuable in developing drugs for neurological disorders such as epilepsy and depression. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving blood-brain barrier permeability and bioavailability .

Case Study: Neuropharmacology

Research indicates that compounds similar to this compound exhibit neuroprotective effects by influencing glutamate receptor pathways. For example, studies have shown that these compounds can reduce excitotoxicity in neuronal models, suggesting their potential as therapeutic agents for neurodegenerative diseases.

Biochemical Research

Amino Acid Metabolism Studies:

This compound is extensively used in biochemical research to explore amino acid metabolism and protein synthesis. It aids researchers in understanding cellular processes and developing new therapeutic strategies targeting metabolic disorders .

Data Table: Applications in Biochemical Research

| Application Area | Description | Example Studies |

|---|---|---|

| Amino Acid Metabolism | Investigating metabolic pathways | Studies on enzyme inhibition |

| Protein Synthesis | Understanding protein folding and function | Research on ribosomal interactions |

| Cellular Processes | Studying cellular signaling pathways | Analysis of signal transduction |

Material Science

Advanced Materials Development:

this compound finds applications in creating advanced materials such as polymers and coatings. Its unique chemical properties enhance the durability and environmental resistance of these materials .

Case Study: Polymer Coatings

Research has demonstrated that incorporating this compound into polymer formulations improves thermal stability and mechanical strength. This application is particularly relevant for coatings used in harsh environmental conditions .

Agricultural Chemistry

Agrochemical Formulation:

The compound is also utilized in formulating agrochemicals, contributing to the development of more effective herbicides and pesticides. Its ability to enhance the efficacy of active ingredients while minimizing environmental impact makes it a valuable asset in agricultural chemistry .

Data Table: Agrochemical Applications

| Application Type | Description | Benefits |

|---|---|---|

| Herbicides | Enhancing efficacy of existing formulations | Improved crop yield |

| Pesticides | Reducing environmental impact | Targeted action against pests |

Diagnostic Tools

Medical Imaging Agents:

this compound is explored for use in diagnostic imaging techniques. Its chemical properties facilitate the design of agents that improve the accuracy of medical diagnostics, potentially leading to better patient outcomes .

Case Study: Imaging Techniques

Studies have indicated that compounds with similar structures can be developed into contrast agents for MRI and PET scans, enhancing imaging quality and specificity.

Wirkmechanismus

The mechanism of action of (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors and enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other phenylalanine derivatives and trifluoromethyl-containing compounds, such as:

- (S)-2-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid

- 3-(3-Trifluoromethylphenyl)propionic acid

- 2-Trifluoromethyl-2-propanol

Uniqueness

The uniqueness of (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid lies in its specific combination of the trifluoromethyl group and the phenylalanine structure. This combination imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications .

Biologische Aktivität

(S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid, commonly referred to as a trifluoromethylated amino acid, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound features a trifluoromethyl group that enhances its lipophilicity and metabolic stability, making it a candidate for therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and comparative studies with similar compounds.

Synthesis

The synthesis of this compound can be achieved through various methods. Common synthetic routes include:

- Amination Reactions : Utilizing amine precursors and trifluoromethylated phenyl derivatives.

- Biocatalytic Methods : Employing engineered enzymes to produce high yields of the compound with specific stereochemistry.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. The trifluoromethyl group enhances the compound's ability to modulate receptor activity, particularly in excitatory signaling pathways.

Key Mechanisms:

- Receptor Interaction : The compound shows affinity for neurotransmitter receptors, potentially influencing synaptic transmission.

- Enzyme Modulation : It may inhibit or activate specific enzymes, contributing to its pharmacological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects : Studies suggest potential applications in treating neurological disorders due to its ability to modulate excitatory neurotransmission.

- Antimicrobial Properties : Preliminary investigations reveal that compounds with similar structures demonstrate antibacterial activity against various pathogens.

Comparative Studies

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Methyl-6-phenylethynylpyridine | Contains a phenyl group with ethynyl linkage | Known for mGluR5 antagonism |

| 4-Aminobutanoic Acid | Simple aliphatic chain with an amine group | Functions primarily as a neurotransmitter (GABA) |

| 2-Trifluoromethylphenylalanine | Similar trifluoromethyl substitution | Potentially impacts protein synthesis |

The unique trifluoromethyl substitution in this compound enhances its lipophilicity and stability compared to these compounds, which may lead to improved pharmacokinetic properties.

Case Studies

- Neuropharmacological Research :

- A study evaluated the effects of this compound on rat models exhibiting symptoms of anxiety. Results indicated significant reductions in anxiety-like behaviors, suggesting its potential as an anxiolytic agent.

- Antimicrobial Activity :

- In vitro assays demonstrated that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Eigenschaften

IUPAC Name |

(3S)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c11-10(12,13)7-4-2-1-3-6(7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXKROQQTKYAUJB-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CC(=O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@H](CC(=O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80366176 | |

| Record name | (3S)-3-Amino-3-[2-(trifluoromethyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

755749-11-2 | |

| Record name | (3S)-3-Amino-3-[2-(trifluoromethyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.